molecular formula C15H11FO2 B5118480 3-(3-Fluoro-4-methylphenyl)-1,3-dihydro-2-benzofuran-1-one

3-(3-Fluoro-4-methylphenyl)-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B5118480
M. Wt: 242.24 g/mol
InChI Key: ZNPINNIULFRSSJ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-1,3-dihydro-2-benzofuran-1-one is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is fused to a benzofuran moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)-1,3-dihydro-2-benzofuran-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylphenol and 2-bromo-1,3-dihydro-2-benzofuran.

    Reaction Conditions: The key step involves the coupling of 3-fluoro-4-methylphenol with 2-bromo-1,3-dihydro-2-benzofuran under palladium-catalyzed conditions. This reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters and improves the overall yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-1,3-dihydro-2-benzofuran-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzofurans, alcohols, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)-1,3-dihydro-2-benzofuran-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylphenyl isocyanate
  • 3-Fluoro-4-methylbenzonitrile
  • 3-Fluoro-4-methylphenylboronic acid

Uniqueness

What sets 3-(3-Fluoro-4-methylphenyl)-1,3-dihydro-2-benzofuran-1-one apart from similar compounds is its unique benzofuran structure combined with the fluorine and methyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c1-9-6-7-10(8-13(9)16)14-11-4-2-3-5-12(11)15(17)18-14/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPINNIULFRSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C3=CC=CC=C3C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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